molecular formula C12H17NO3S B1311220 2-(benzenesulfonyl)-N,N-diethylacetamide CAS No. 163019-28-1

2-(benzenesulfonyl)-N,N-diethylacetamide

Cat. No. B1311220
CAS RN: 163019-28-1
M. Wt: 255.34 g/mol
InChI Key: KEAACMAWBWZGJR-UHFFFAOYSA-N
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Description

The compound 2-(benzenesulfonyl)-N,N-diethylacetamide is a derivative of benzenesulfonamide, a functional group known for its utility in various chemical syntheses and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the target compound's behavior and properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide derivatives is achieved using a reagent developed from 2-chloro-N-methoxy-N-methylacetamide, which reacts with aldehydes under Julia conditions . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives are synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods suggest that the synthesis of this compound could potentially be achieved through analogous reactions involving the appropriate diethylamine and a benzenesulfonyl chloride precursor.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can exhibit different conformations and hydrogen bonding patterns, as observed in the crystal structures of 1,2-bis(N-benzenesulfonylamino)benzenes . These compounds can form various types of hydrogen bonds, which are influenced by the conformational properties of the sulfonamide moiety. The presence of secondary or tertiary sulfonamide groups can lead to different hydrogen bonding arrangements in the crystal structure. It is reasonable to infer that this compound would also exhibit specific conformational properties and hydrogen bonding patterns due to its sulfonamide group.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a range of chemical reactions. For instance, the reaction of 2-formylbenzenesulfonyl chloride with primary amines can yield sulfonamido Schiff bases or 2-formylbenzenesulfonamides, depending on the amine concentration . These reactions demonstrate the reactivity of the sulfonamide group towards nucleophilic attack and the potential for forming various derivatives. The chemical reactivity of this compound would likely be influenced by the electron-withdrawing effects of the sulfonyl group and the steric demands of the N,N-diethyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The presence of the sulfonyl group can impart solubility in polar solvents and may affect the compound's melting point, boiling point, and stability. The antitumor activity of certain sulfonamide derivatives, as seen in the novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives , suggests that these compounds can have significant biological activity, which could also be true for this compound. The exact physical and chemical properties of this compound would need to be determined experimentally, but it is likely to share some characteristics with the compounds discussed in the provided papers.

Scientific Research Applications

Antibacterial Applications Compounds structurally similar to 2-(benzenesulfonyl)-N,N-diethylacetamide have been synthesized and assessed for their antibacterial effectiveness. For instance, derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased moderate to significant antibacterial activity (Khalid et al., 2016).

Material Science and Catalysis

Magnetic Properties in Material Science The structural and magnetic properties of materials like N-benzenesulfonyl-L-glutamic acid-bridged manganese(II) coordination polymers, which are structurally related to this compound, have been a subject of interest. These compounds display unique one-dimensional double-chain polymer structures and exhibit weak antiferromagnetic interactions (Ma et al., 2006).

Catalytic Applications in Polymerization Palladium aryl sulfonate phosphine catalysts, related to this compound, have been instrumental in polymerization processes, specifically in the homopolymerization of ethylene and copolymerization with acrylates or norbornenes, indicating the potential catalytic applications of benzenesulfonyl-based compounds (Skupov et al., 2007).

Safety and Hazards

Benzenesulfonyl chloride is classified as having acute oral toxicity, causing severe skin burns and eye damage, and being harmful to aquatic life .

Future Directions

Sulfone derivatives, including benzenesulfonyl compounds, are being explored for their potential in catalytic C–C and C–X bond construction . This emerging field could lead to the development of new synthetic methods and applications .

properties

IUPAC Name

2-(benzenesulfonyl)-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-13(4-2)12(14)10-17(15,16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAACMAWBWZGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438283
Record name 2-(benzenesulfonyl)-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163019-28-1
Record name 2-(benzenesulfonyl)-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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